3,4-Dibromomal-PEG4-t-Butylester
Übersicht
Beschreibung
3,4-Dibromo-Mal-PEG4-t-butyl ester is a polyethylene glycol (PEG) linker containing a dibromomaleimide group and a t-butyl protecting group. The dibromomaleimide group allows for two points of attachment because both bromine atoms can be substituted. The t-butyl ester can be removed under acidic conditions. This compound is known for its hydrophilic PEG chain, which increases its water solubility in aqueous media .
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-Mal-PEG4-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in various chemical reactions to increase water solubility and facilitate the attachment of other molecules
Biology: Employed in bioconjugation techniques to link biomolecules, such as proteins and peptides, for research and diagnostic purposes
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents
Industry: Applied in the development of advanced materials and nanotechnology
Wirkmechanismus
Target of Action
It is known that the compound is a peg linker with a dibromomaleimide group and t-butyl protecting group . The dibromomaleimide group allows for two points of attachment because both bromine atoms can be substituted .
Mode of Action
The compound interacts with its targets through the dibromomaleimide group, which allows for two points of attachment because both bromine atoms can be substituted . This means that the compound can form two bonds with its target, potentially increasing its binding affinity and specificity. The t-butyl ester can be removed under acidic conditions .
Pharmacokinetics
The hydrophilic peg chain of the compound increases its water solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
The compound’s t-butyl ester can be removed under acidic conditions , suggesting that the pH of the environment could influence its action.
Biochemische Analyse
Biochemical Properties
3,4-Dibromo-Mal-PEG4-t-butyl ester plays a crucial role in biochemical reactions as a PEG linker. The dibromomaleimide group can interact with thiol groups on proteins and enzymes, forming stable thioether bonds. This interaction is particularly useful in the conjugation of proteins and peptides, allowing for the creation of targeted drug delivery systems and other bioconjugates. The t-butyl ester can be removed under acidic conditions, further increasing the versatility of this compound in various biochemical applications .
Cellular Effects
3,4-Dibromo-Mal-PEG4-t-butyl ester influences various cellular processes by facilitating the conjugation of biomolecules. This compound can affect cell signaling pathways by modifying proteins involved in these pathways. For example, the conjugation of signaling proteins with 3,4-Dibromo-Mal-PEG4-t-butyl ester can alter their activity, leading to changes in gene expression and cellular metabolism. Additionally, the hydrophilic PEG chain increases the solubility of the conjugated molecules, enhancing their bioavailability and cellular uptake .
Molecular Mechanism
The molecular mechanism of 3,4-Dibromo-Mal-PEG4-t-butyl ester involves the formation of stable thioether bonds with thiol groups on biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the conjugated molecule. For instance, the conjugation of an enzyme inhibitor with 3,4-Dibromo-Mal-PEG4-t-butyl ester can enhance its inhibitory effect by increasing its stability and solubility. Similarly, the conjugation of an enzyme activator can enhance its activity by improving its bioavailability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dibromo-Mal-PEG4-t-butyl ester can change over time due to its stability and degradation properties. The t-butyl ester protecting group can be removed under acidic conditions, leading to the formation of the active dibromomaleimide group. This process can be controlled to achieve the desired level of conjugation and activity. Long-term studies have shown that 3,4-Dibromo-Mal-PEG4-t-butyl ester remains stable under standard storage conditions, with minimal degradation observed over time .
Dosage Effects in Animal Models
The effects of 3,4-Dibromo-Mal-PEG4-t-butyl ester in animal models vary with different dosages. At low doses, this compound can effectively conjugate with target biomolecules without causing significant toxicity. At high doses, toxic effects such as cellular stress and apoptosis have been observed. These effects are likely due to the excessive conjugation of critical cellular proteins, leading to the disruption of normal cellular functions .
Metabolic Pathways
3,4-Dibromo-Mal-PEG4-t-butyl ester is involved in various metabolic pathways, primarily through its interaction with thiol-containing enzymes and cofactors. The conjugation of this compound with enzymes can alter their activity, leading to changes in metabolic flux and metabolite levels. For example, the conjugation of a metabolic enzyme with 3,4-Dibromo-Mal-PEG4-t-butyl ester can inhibit its activity, resulting in the accumulation of its substrate and the depletion of its product .
Transport and Distribution
Within cells and tissues, 3,4-Dibromo-Mal-PEG4-t-butyl ester is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG chain enhances its solubility, allowing for efficient distribution in aqueous environments. Additionally, the dibromomaleimide group can facilitate the targeting of specific cellular compartments, enhancing the localization and accumulation of the conjugated molecules .
Subcellular Localization
The subcellular localization of 3,4-Dibromo-Mal-PEG4-t-butyl ester is influenced by its targeting signals and post-translational modifications. The dibromomaleimide group can direct the conjugated molecules to specific organelles, such as the nucleus or mitochondria, depending on the nature of the targeting signals. This localization can affect the activity and function of the conjugated molecules, leading to changes in cellular processes and functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-Mal-PEG4-t-butyl ester typically involves the reaction of dibromomaleimide with a PEG4-t-butyl ester under specific conditions. The dibromomaleimide group allows for two points of attachment, as each bromine can be substituted with a thiol to form two thioether bonds. The t-butyl ester can be removed under acidic conditions, allowing further reactions .
Industrial Production Methods
Industrial production methods for 3,4-Dibromo-Mal-PEG4-t-butyl ester involve large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is typically produced in reagent grade for research purposes, with options for custom synthesis and GMP-grade production for specific applications .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-Mal-PEG4-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The dibromomaleimide group allows for substitution reactions where bromine atoms are replaced by other groups, such as thiols, to form thioether bonds
Deprotection Reactions: The t-butyl ester can be removed under acidic conditions, exposing the carboxyl group for further reactions
Common Reagents and Conditions
Thiol Reagents: Used for substitution reactions with the dibromomaleimide group to form thioether bonds
Acidic Conditions: Used for the removal of the t-butyl ester protecting group
Major Products Formed
Thioether Bonds: Formed from substitution reactions with thiols
Carboxyl Groups: Exposed after the removal of the t-butyl ester protecting group
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dibromo-Mal-PEG4-NHS ester: Similar to 3,4-Dibromo-Mal-PEG4-t-butyl ester but contains an NHS ester group instead of a t-butyl ester
3,4-Dibromo-Mal-PEG4-amine: Contains an amine group instead of a t-butyl ester
Uniqueness
3,4-Dibromo-Mal-PEG4-t-butyl ester is unique due to its combination of a dibromomaleimide group and a t-butyl ester protecting group. This combination allows for versatile attachment points and controlled deprotection, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29Br2NO8/c1-19(2,3)30-14(23)4-6-26-8-10-28-12-13-29-11-9-27-7-5-22-17(24)15(20)16(21)18(22)25/h4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTPXNOGHQCGCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Br2NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.